molecular formula C20H19N3O3 B14206373 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol CAS No. 802919-16-0

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B14206373
CAS No.: 802919-16-0
M. Wt: 349.4 g/mol
InChI Key: BYCHPPJCPDHIJR-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of two 4-methoxyphenyl groups and a hydroxyl group attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate β-diketone under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

802919-16-0

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol

InChI

InChI=1S/C20H19N3O3/c1-25-16-7-3-13(4-8-16)18-19(14-5-9-17(26-2)10-6-14)22-23-12-15(24)11-21-20(18)23/h3-12,20,22,24H,1-2H3

InChI Key

BYCHPPJCPDHIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN3C2N=CC(=C3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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